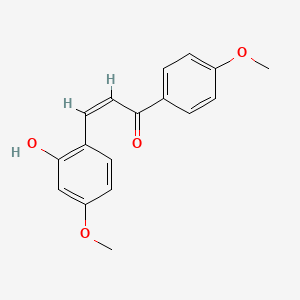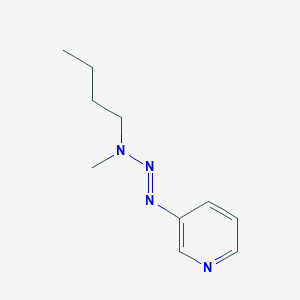![molecular formula C12H15ClN2O3 B14656682 Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate CAS No. 53682-76-1](/img/structure/B14656682.png)
Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a diazenyl group attached to a methoxyphenyl ring, which is further connected to a chlorinated propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate typically involves the esterification of 2-chloropropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The diazenyl group is introduced through a diazotization reaction, where an amine precursor is treated with nitrous acid to form the diazonium salt, which is then coupled with the methoxyphenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxy derivatives.
Reduction Reactions: The diazenyl group can be reduced to an amine using reducing agents like sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions in aqueous solution.
Reduction: Sodium borohydride in methanol.
Oxidation: Potassium permanganate in acidic medium.
Major Products
Substitution: Hydroxy derivatives.
Reduction: Amine derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate involves its interaction with specific molecular targets. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The ester moiety can be hydrolyzed to release the active acid form, which can further participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate can be compared with other similar compounds such as:
Ethyl 2-chloropropanoate: Lacks the diazenyl and methoxyphenyl groups, making it less versatile in terms of chemical reactivity.
Ethyl 2-methoxyphenylpropanoate:
Ethyl 2-diazenylpropanoate: Lacks the methoxyphenyl group, which influences its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
53682-76-1 |
|---|---|
Molecular Formula |
C12H15ClN2O3 |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
ethyl 2-chloro-2-[(2-methoxyphenyl)diazenyl]propanoate |
InChI |
InChI=1S/C12H15ClN2O3/c1-4-18-11(16)12(2,13)15-14-9-7-5-6-8-10(9)17-3/h5-8H,4H2,1-3H3 |
InChI Key |
GKPAOZPDOASKCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(N=NC1=CC=CC=C1OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


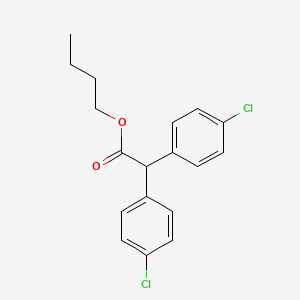
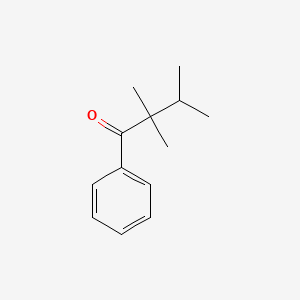
![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
![1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol;oxalic acid](/img/structure/B14656621.png)
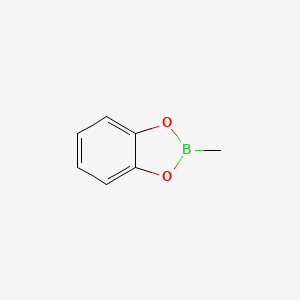
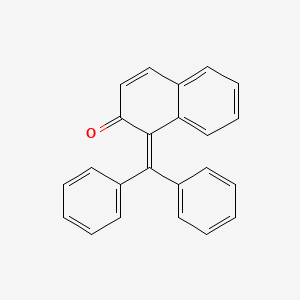
-lambda~5~-arsane](/img/structure/B14656634.png)
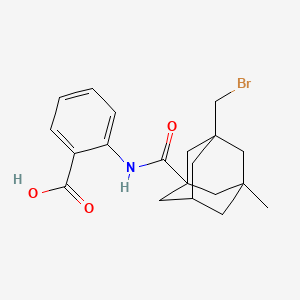
![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
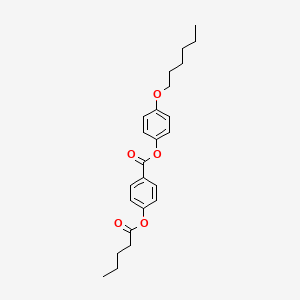
![1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]-](/img/structure/B14656654.png)
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)
